

High-performance liquid chromatography (HPLC) analysis of "Bis(2-ethylhexyl) azelate"

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

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Application Note: HPLC Analysis of Bis(2-ethylhexyl) azelate

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a common plasticizer used to enhance the flexibility and durability of various polymers. It finds applications in food packaging materials, medical devices, and other consumer products. Due to its potential for migration into food and other substances, a reliable and accurate analytical method for its quantification is essential for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Bis(2-ethylhexyl) azelate**. The described protocol is suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte, **Bis(2-ethylhexyl) azelate**, is separated from other matrix components based on its hydrophobicity. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Solvents: HPLC grade acetonitrile and ultrapure water.
- Standard: **Bis(2-ethylhexyl) azelate** (purity >98%).
- Sample Vials: 2 mL amber glass vials with PTFE septa.
- Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

2. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **Bis(2-ethylhexyl) azelate** standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C and is stable for up to one month.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation will vary depending on the matrix. A generic protocol for a liquid sample is provided below.

- Accurately measure a known volume or weight of the sample.
- If the sample is not directly injectable, perform a liquid-liquid extraction with a suitable solvent like n-hexane.

- Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of acetonitrile.
- Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following chromatographic conditions are recommended for the analysis:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 210 nm
Run Time	10 minutes

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of **Bis(2-ethylhexyl) azelate**.

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	755.4
100	1510.2
Correlation Coefficient (r ²)	0.9998

Table 2: Precision

Precision was evaluated by performing six replicate injections of a 25 µg/mL standard solution.

Replicate	Retention Time (min)	Peak Area (mAU*s)
1	6.21	380.5
2	6.22	381.2
3	6.20	379.8
4	6.21	380.9
5	6.23	382.1
6	6.21	380.3
Mean	6.21	380.8
%RSD	0.18%	0.24%

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with known concentrations of **Bis(2-ethylhexyl) azelate** at three different levels.

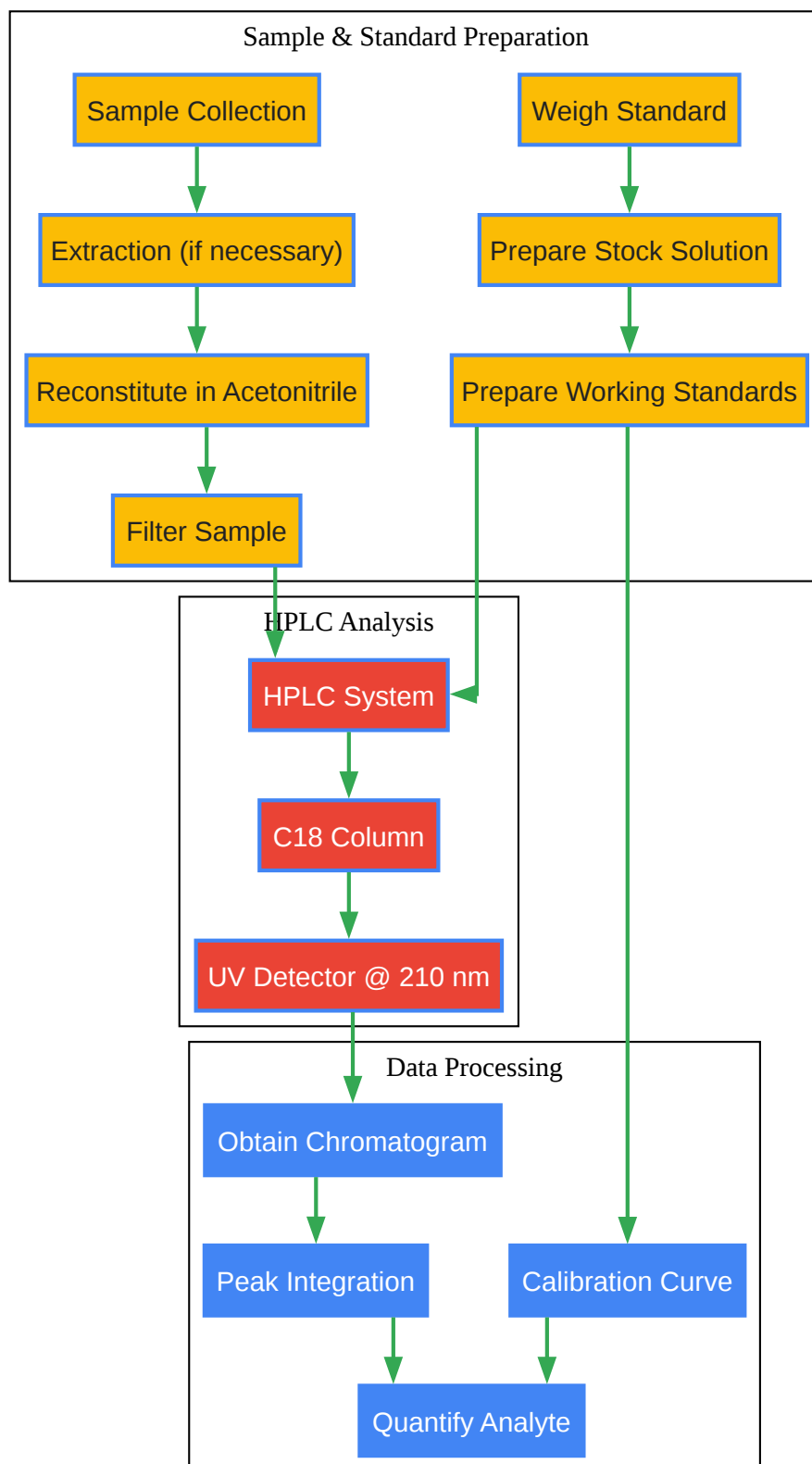
Spiked Level	Concentration Added (µg/mL)	Concentration Found (µg/mL)	Recovery (%)
Low	5	4.92	98.4
Medium	25	24.65	98.6
High	75	74.10	98.8
Mean Recovery (%)	98.6		

Table 4: Limits of Detection and Quantification

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (µg/mL)
LOD	0.3
LOQ	1.0

Visualization



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Caption: Experimental workflow for the HPLC analysis of **Bis(2-ethylhexyl) azelate**.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of **Bis(2-ethylhexyl) azelate**. The method is highly linear over a wide concentration range and demonstrates excellent precision and accuracy. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of **Bis(2-ethylhexyl) azelate** in various sample matrices.

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